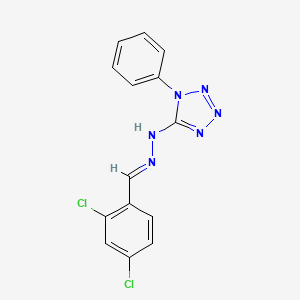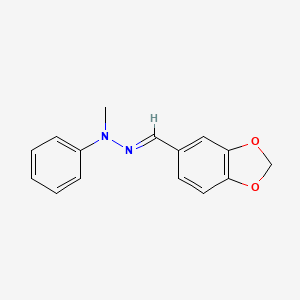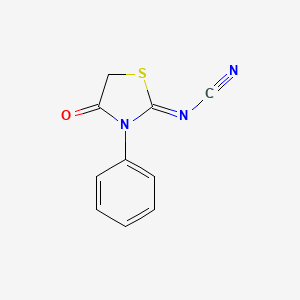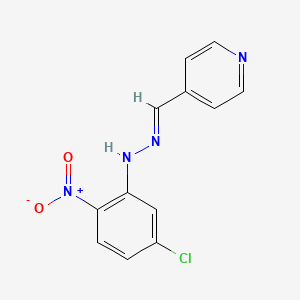![molecular formula C13H15ClN4O2 B3849756 (3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B3849756.png)
(3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[2.2.2]octane
Overview
Description
(3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[222]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[2.2.2]octane typically involves the reaction of 5-chloro-2-nitroaniline with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
(3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(3Z)-3-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure and the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-5-chloro-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2/c14-10-1-2-13(18(19)20)11(7-10)15-16-12-8-17-5-3-9(12)4-6-17/h1-2,7,9,15H,3-6,8H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQKZZZMNICXNC-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC3=C(C=CC(=C3)Cl)[N+](=O)[O-])C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N/NC3=C(C=CC(=C3)Cl)[N+](=O)[O-])/C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-METHYL-1-PHENYL-2-{[2-(PHENYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZINE](/img/structure/B3849690.png)


![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide](/img/structure/B3849713.png)
![N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B3849717.png)
![5-Chloro-3-[[cyclohexyl(methyl)amino]methyl]-1,3-benzoxazol-2-one](/img/structure/B3849729.png)
![3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one](/img/structure/B3849742.png)

![N-benzyl-3-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzamide](/img/structure/B3849747.png)
![4-[(E)-[2-(5-CHLORO-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE](/img/structure/B3849751.png)

![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine](/img/structure/B3849762.png)
![N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3849766.png)
